molecular formula C14H12O3S B1589730 2-(Phenylsulfonylmethyl)benzaldehyde CAS No. 468751-38-4

2-(Phenylsulfonylmethyl)benzaldehyde

Cat. No.: B1589730
CAS No.: 468751-38-4
M. Wt: 260.31 g/mol
InChI Key: KDTVRUZABJBZKA-UHFFFAOYSA-N
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Description

2-(Phenylsulfonylmethyl)benzaldehyde is an organic compound with the molecular formula C14H12O3S. It is characterized by the presence of a benzaldehyde group attached to a phenylsulfonylmethyl moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with phenylsulfonylmethyl reagents under controlled conditions. One common method includes the use of sodium metabisulfite as an oxidizing agent in a solvent mixture. The reaction is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Scientific Research Applications

2-(Phenylsulfonylmethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonylmethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenylsulfonylmethyl group can also participate in interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonylmethyl)benzaldehyde
  • 2-Formylbenzyl Phenyl Sulfone

Uniqueness

2-(Phenylsulfonylmethyl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of a benzaldehyde group with a phenylsulfonylmethyl moiety allows for versatile applications in various fields .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTVRUZABJBZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463081
Record name 2-(Phenylsulfonylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468751-38-4
Record name 2-(Phenylsulfonylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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